N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Overview
Description
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide: is a complex organic compound that features a combination of a benzimidazole moiety, a morpholine ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound in the presence of a base.
Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction using an appropriate acylating agent.
Formation of the Chlorinated Phenyl Group: The chlorinated phenyl group is synthesized separately and then coupled with the morpholine ring through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the chlorinated phenyl-morpholine derivative with the benzimidazole-sulfanyl-acetamide intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups (if present) or at the benzimidazole ring.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole moiety is known to bind to DNA, while the morpholine ring can enhance solubility and bioavailability. The sulfanyl group may participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the benzimidazole ring.
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide: Contains a thioether instead of a sulfanyl group.
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)oxy]acetamide: Contains an ether instead of a sulfanyl group.
Uniqueness
The presence of the sulfanyl group in N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide distinguishes it from similar compounds, potentially imparting unique redox properties and biological activities. The combination of the benzimidazole, morpholine, and chlorinated phenyl groups also contributes to its distinct chemical and biological profile.
Properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-13-2-4-16-17(10-13)24-20(23-16)28-12-19(26)22-14-3-5-18(15(21)11-14)25-6-8-27-9-7-25/h2-5,10-11H,6-9,12H2,1H3,(H,22,26)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSFYIZLZNHPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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